5-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazole
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Overview
Description
4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Addition of the (4-METHYLPHENYL)METHYL Group: This step may involve alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group may produce benzenesulfinyl derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzenesulfonyl group can interact with amino acid residues in proteins, while the thiophene and oxazole rings may participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Contains a sulfonamide group instead of an oxazole ring.
{[(4-Methylphenyl)sulfonyl]oxy}methyl 4-methylbenzenesulfonate: Features a sulfonate ester instead of a thiophene ring.
Uniqueness
4-(BENZENESULFONYL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17NO3S3 |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C21H17NO3S3/c1-15-9-11-16(12-10-15)14-27-21-20(22-19(25-21)18-8-5-13-26-18)28(23,24)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
InChI Key |
YXPAZOUBNFCRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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